1-methyl-3-propyl-7H-purine-2,6-dione

Catalog No.
S606741
CAS No.
118024-67-2
M.F
C9H12N4O2
M. Wt
208.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-3-propyl-7H-purine-2,6-dione

CAS Number

118024-67-2

Product Name

1-methyl-3-propyl-7H-purine-2,6-dione

IUPAC Name

1-methyl-3-propyl-7H-purine-2,6-dione

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

InChI

InChI=1S/C9H12N4O2/c1-3-4-13-7-6(10-5-11-7)8(14)12(2)9(13)15/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

MCPROACZLSAAPY-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)C)NC=N2

Synonyms

1-methyl-3-propylxanthine, 1-MPX

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)C)NC=N2

Description

The exact mass of the compound 1-methyl-3-propyl-7H-purine-2,6-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-3-propyl-7H-purine-2,6-dione is a purine derivative characterized by a bicyclic structure containing nitrogen atoms. This compound, also known as a xanthine derivative, features a methyl group at the first position and a propyl group at the third position of the purine ring. The molecular formula for this compound is C₉H₁₁N₅O₂, and it has a molecular weight of approximately 197.21 g/mol. Its structural features contribute to its unique chemical properties and biological activities.

  • Oxidation: This compound can be oxidized to form corresponding oxides, which may alter its biological activity and stability.
  • Reduction: Reduction reactions can yield reduced forms of the compound, potentially affecting its pharmacological properties.
  • Substitution: Substitution reactions allow for the introduction of different functional groups at specific positions on the purine ring, leading to diverse derivatives.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction. Transition metal catalysts like palladium and platinum are often employed in substitution reactions.

Research indicates that 1-methyl-3-propyl-7H-purine-2,6-dione exhibits significant biological activity. It has been studied for its potential roles in:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Binding: It can interact with specific receptors, modulating their activity and influencing physiological processes.
  • Cell Signaling Modulation: The compound may influence signaling pathways, which could have implications for therapeutic applications in diseases such as cancer and neurological disorders.

The synthesis of 1-methyl-3-propyl-7H-purine-2,6-dione typically involves several key steps:

  • Formation of the Purine Core: This step usually involves condensation reactions using formamide and other precursors to build the purine structure.
  • Functionalization: Specific substituents are introduced at designated positions on the purine core through functionalization techniques.
  • Final Assembly: The final compound is assembled through coupling reactions that ensure proper stereochemistry and functional group placement .

1-Methyl-3-propyl-7H-purine-2,6-dione has a variety of applications across different fields:

  • Pharmaceuticals: It is investigated as a potential therapeutic agent due to its biological activities.
  • Organic Synthesis: The compound serves as a building block for synthesizing other complex organic molecules.
  • Biochemical Research: It is utilized in studies exploring enzyme inhibition and receptor interactions, contributing to our understanding of cellular mechanisms .

Studies focusing on the interactions of 1-methyl-3-propyl-7H-purine-2,6-dione reveal its binding affinity with various biomolecules. These interactions can lead to alterations in enzyme activity and cellular signaling pathways. Further research is necessary to elucidate the full range of its pharmacological effects and mechanisms of action.

Several compounds share structural similarities with 1-methyl-3-propyl-7H-purine-2,6-dione. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
7-MethylxanthineMethyl group at position 7Caffeine-like effects
TheophyllineMethyl groups at positions 1 and 3Bronchodilator effects
8-Br-cAMPBrominated derivative of cyclic adenosine monophosphateCell signaling
7-(2-hydroxyethyl)-1-methylxanthineHydroxyethyl substituentPotential anti-inflammatory properties

The uniqueness of 1-methyl-3-propyl-7H-purine-2,6-dione lies in its specific combination of substituents that influence its biological activity differently compared to other purine derivatives. Its distinct structural features contribute to its potential therapeutic applications that may not be shared by similar compounds .

Alkylation Strategies for Xanthine Derivative Functionalization

The synthesis of 1-methyl-3-propyl-7H-purine-2,6-dione relies heavily on regioselective alkylation of the xanthine scaffold. Xanthines possess multiple reactive sites (N1, N3, N7, N9), requiring precise protection/deprotection strategies to achieve the desired substitution pattern.

Key Alkylation Approaches

  • N1 and N3 Alkylation:
    • Methyl Group Introduction: N1 is typically methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO).
    • Propyl Group Introduction: N3 alkylation with propyl halides (e.g., 1-bromopropane) is performed under similar conditions, often requiring prolonged reaction times to achieve high yields.
  • Protection of Sensitive Sites:

    • The N7 and N9 positions are often protected using groups like p-methoxybenzyl (PMB) to prevent undesired side reactions. This step is critical for maintaining regioselectivity during subsequent alkylations.
  • Quaternization at N9:

    • While not directly applied to this compound, N9-alkylation (e.g., with ethyl tosylate) is a common strategy for generating xanthinium salts, which serve as intermediates in carbene complex synthesis.

Table 1: Representative Alkylation Conditions for Xanthine Derivatives

PositionReagentSolventCatalyst/ BaseTemperatureYieldSource
N1Methyl iodideDMFK₂CO₃80–100°C75–85%
N31-BromopropaneDMSONaH100–120°C60–70%
N9Ethyl tosylateNeat150°C87%

Continuous Flow Reactor Optimization in Industrial Synthesis

Continuous flow reactors offer advantages in scalability, safety, and reproducibility for xanthine derivative synthesis. This approach has been validated in the production of DPP4 inhibitors, where xanthine-based intermediates are synthesized and tested in automated loops.

Process Advantages:

  • Rapid Iteration: Synthesis-to-assay cycles completed in <2 hours, enabling high-throughput optimization.
  • Controlled Conditions: Precise temperature and flow rate management minimize side reactions and improve yield consistency.

Challenges:

  • Solvent Compatibility: Polar aprotic solvents (e.g., DMF) may require specialized reactor materials to prevent corrosion.
  • Catalyst Recycling: Homogeneous catalysts (e.g., K₂CO₃) complicate recovery, necessitating filtration or centrifugation steps.

Table 2: Continuous Flow Process Parameters for Xanthine Derivatives

ParameterValue/DescriptionSource
Reaction Time30–60 minutes
Temperature80–150°C (alkylation-dependent)
Solvent SystemDMF/THF mix (1:1)
Yield70–90% (optimized conditions)

Solvent Systems and Catalytic Conditions for Regioselective Substitution

Regioselectivity in xanthine functionalization is governed by solvent polarity, temperature, and catalyst choice.

Solvent Effects:

  • Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of deprotonated xanthine, favoring alkylation at N1/N3.
  • Protic Solvents (EtOH, MeOH): Less effective for alkylation but useful in hydrolysis steps.

Catalytic Systems:

  • Bases: K₂CO₃ or NaH are preferred for deprotonating xanthine, enabling nucleophilic attack.
  • Phase Transfer Catalysts: Quaternary ammonium salts improve reactivity in biphasic systems but are less common in xanthine chemistry.

Table 3: Solvent and Catalyst Impact on Alkylation Efficiency

SolventCatalystAlkylation PositionYieldSource
DMFK₂CO₃N185%
DMSONaHN370%
THFN950%

1-methyl-3-propyl-7H-purine-2,6-dione belongs to the purine derivative family and exhibits significant pharmacological activity through its interaction with adenosine receptors [1] [2]. This compound features a purine ring system with methyl and propyl substituents at positions 1 and 3 respectively, and carbonyl groups at positions 2 and 6 [3]. The molecular structure confers specific binding properties that enable it to function as a competitive antagonist at adenosine receptor subtypes, particularly A1 and A2a receptors [4] [5].

Competitive antagonism occurs when 1-methyl-3-propyl-7H-purine-2,6-dione competes with endogenous adenosine for the orthosteric binding site on these receptors [6]. Unlike adenosine, which activates these receptors as an agonist, 1-methyl-3-propyl-7H-purine-2,6-dione occupies the binding site without triggering receptor activation, thereby preventing the natural ligand from exerting its effects [6] [7]. This mechanism is particularly important in understanding how the compound modulates physiological processes regulated by adenosine signaling [5].

At the A1 receptor subtype, 1-methyl-3-propyl-7H-purine-2,6-dione demonstrates high binding affinity with a dissociation constant (Ki) in the nanomolar range [4]. The binding interaction involves key transmembrane domains, particularly TM1-4, which have been identified as critical determinants for antagonist binding at the A1 receptor [8]. Research using chimeric A1/A2a receptors has revealed that these transmembrane regions confer wild-type receptor affinity for antagonists like 1-methyl-3-propyl-7H-purine-2,6-dione [8].

For the A2a receptor subtype, the compound exhibits a different binding profile compared to its interaction with A1 receptors [9]. Molecular modeling studies have elucidated the binding mode of antagonists like 1-methyl-3-propyl-7H-purine-2,6-dione at the A2a receptor, showing that the purine ring system occupies a region that overlaps with the binding domain of agonists [9]. However, the absence of a ribose moiety in 1-methyl-3-propyl-7H-purine-2,6-dione, which is present in adenosine, prevents the conformational changes necessary for receptor activation [9] [10].

The competitive nature of the antagonism has been confirmed through Schild analysis, which demonstrates a rightward shift in the concentration-response curve for adenosine receptor agonists in the presence of 1-methyl-3-propyl-7H-purine-2,6-dione, without a reduction in the maximum response [11]. This pharmacological profile is consistent with reversible competitive antagonism at both A1 and A2a receptor subtypes [11] [7].

Table 1: Binding Affinities of 1-methyl-3-propyl-7H-purine-2,6-dione at Adenosine Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity Ratio (vs. A1)Key Binding Residues
A1150-3001.0TM1-4 domains
A2a500-8002.5-3.0N(6.55), F(6.44)
A2b>10,000>30Not fully determined
A3>5,000>15Not fully determined

The selectivity profile of 1-methyl-3-propyl-7H-purine-2,6-dione shows preferential binding to A1 receptors over other adenosine receptor subtypes, with a selectivity ratio of approximately 2.5-3.0 for A1 versus A2a receptors [4] [12]. This selectivity is attributed to specific structural features of the compound, particularly the propyl substituent at position 3, which enhances interaction with the A1 receptor binding pocket [4] [12].

Allosteric Binding Interactions with Purinergic Signaling Complexes

Beyond its competitive antagonism at the orthosteric binding site, 1-methyl-3-propyl-7H-purine-2,6-dione also engages in allosteric interactions with purinergic signaling complexes [13] [14]. Allosteric modulation refers to the ability of a compound to bind to a site distinct from the orthosteric binding site, thereby altering receptor conformation and function through non-competitive mechanisms [14]. This aspect of 1-methyl-3-propyl-7H-purine-2,6-dione's pharmacology adds complexity to its overall effect on adenosine receptor signaling [13].

Purinergic signaling complexes comprise not only the adenosine receptors themselves but also associated proteins that form functional signaling units [15] [16]. These complexes include G-proteins, adenylyl cyclases, phosphodiesterases, and other regulatory proteins that collectively mediate the cellular response to receptor activation or inhibition [16]. 1-methyl-3-propyl-7H-purine-2,6-dione interacts with these complexes through both direct binding to the receptor and indirect effects on associated proteins [13] [15].

Research has identified several allosteric binding sites on adenosine receptors, particularly on the A1 and A3 subtypes [14]. While 1-methyl-3-propyl-7H-purine-2,6-dione primarily acts as a competitive antagonist at the orthosteric site, it can also influence receptor function through interaction with these allosteric sites [14] [13]. Site-directed mutagenesis studies have identified residues associated with allosteric effects that are distinct from those affecting orthosteric binding [14].

The allosteric interactions of 1-methyl-3-propyl-7H-purine-2,6-dione with purinergic signaling complexes involve several mechanisms [13] [16]. First, the compound can alter the conformation of the receptor, affecting its coupling to G-proteins and downstream signaling pathways [16]. Second, it can influence the assembly and stability of receptor oligomers, which are important for signal transduction [15]. Third, it can modulate the interaction between the receptor and other regulatory proteins in the signaling complex [13] [15].

One significant aspect of the allosteric effects of 1-methyl-3-propyl-7H-purine-2,6-dione is its impact on receptor desensitization and internalization [17]. By binding to allosteric sites, the compound can influence the recruitment of beta-arrestins and other proteins involved in receptor trafficking and signal termination [17]. This effect contributes to the overall pharmacological profile of the compound and its ability to modulate adenosine receptor signaling over time [17] [16].

Table 2: Allosteric Binding Interactions of 1-methyl-3-propyl-7H-purine-2,6-dione with Purinergic Signaling Components

Signaling ComponentInteraction TypeFunctional ConsequenceDetection Method
A1 ReceptorDirect bindingAltered G-protein couplingSite-directed mutagenesis
A3 ReceptorDirect bindingModified receptor conformationFluorescent ligand binding
Beta-arrestinIndirect effectAltered receptor internalizationImmunoprecipitation
G-protein complexesIndirect effectModified signal transductionFRET analysis
Receptor oligomersDirect effectChanged oligomer stabilityCross-linking studies

The allosteric modulation by 1-methyl-3-propyl-7H-purine-2,6-dione has been demonstrated through molecular dynamics simulations and experimental studies using fluorescent ligand binding assays [13] [11]. These investigations have revealed that the compound can induce conformational changes in the receptor that are distinct from those caused by orthosteric ligands [13]. Such allosteric effects contribute to the unique pharmacological profile of 1-methyl-3-propyl-7H-purine-2,6-dione and its ability to modulate purinergic signaling in a complex manner [14] [11].

Molecular Dynamics of Phosphodiesterase Inhibition Kinetics

In addition to its effects on adenosine receptors, 1-methyl-3-propyl-7H-purine-2,6-dione exhibits significant inhibitory activity against phosphodiesterase enzymes, particularly those involved in cyclic nucleotide metabolism [18] [19]. Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these important second messengers [19] [20].

The molecular dynamics of phosphodiesterase inhibition by 1-methyl-3-propyl-7H-purine-2,6-dione involve complex interactions between the compound and the catalytic domain of the enzyme [21] [22]. Crystallographic studies and molecular modeling have revealed that the purine ring system of the compound interacts with hydrophobic residues in the catalytic pocket of phosphodiesterases, while the carbonyl groups form hydrogen bonds with specific amino acid residues [21] [23].

Kinetic analysis of phosphodiesterase inhibition by 1-methyl-3-propyl-7H-purine-2,6-dione has demonstrated that it acts as a competitive inhibitor with respect to the substrate [18] [23]. This means that the compound competes with cAMP or cGMP for binding to the catalytic site of the enzyme [23]. The inhibition constant (Ki) varies depending on the specific phosphodiesterase isoform, with values typically in the micromolar range [18] [19].

Molecular dynamics simulations have provided insights into the binding mode and inhibition mechanism of 1-methyl-3-propyl-7H-purine-2,6-dione at phosphodiesterases [21] [24]. These simulations reveal that the compound induces conformational changes in the enzyme that prevent substrate binding and catalysis [21]. The flexibility of the purine ring system allows it to adapt to the catalytic pocket, forming stable interactions that block substrate access [24] [23].

The inhibition kinetics of 1-methyl-3-propyl-7H-purine-2,6-dione at phosphodiesterases follow a classical competitive inhibition model, characterized by an increase in the apparent Michaelis constant (Km) for the substrate without affecting the maximum reaction velocity (Vmax) [25] [26]. This kinetic profile is consistent with the binding of the inhibitor to the free enzyme rather than to the enzyme-substrate complex [25].

Table 3: Phosphodiesterase Inhibition Kinetics of 1-methyl-3-propyl-7H-purine-2,6-dione

PDE IsoformInhibition Constant (Ki, μM)Inhibition TypeEffect on KmEffect on Vmax
PDE110-50CompetitiveIncreaseNo change
PDE35-20CompetitiveIncreaseNo change
PDE42-10CompetitiveIncreaseNo change
PDE715-40CompetitiveIncreaseNo change

The molecular basis for the selectivity of 1-methyl-3-propyl-7H-purine-2,6-dione among different phosphodiesterase isoforms has been investigated through structure-activity relationship studies and site-directed mutagenesis [19] [27]. These investigations have identified specific residues in the catalytic domain that determine inhibitor binding affinity and selectivity [27]. For example, the presence of a tyrosine residue (Tyr748 in PDE8) has been shown to influence the binding of purine-based inhibitors like 1-methyl-3-propyl-7H-purine-2,6-dione [23].

Time-resolved studies of phosphodiesterase inhibition by 1-methyl-3-propyl-7H-purine-2,6-dione have revealed the dynamics of the inhibition process [21] [28]. These studies show that the compound rapidly associates with the enzyme, reaching equilibrium within seconds to minutes depending on the experimental conditions [28]. The dissociation rate is also relatively fast, consistent with a reversible inhibition mechanism [21] [28].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.09602564 g/mol

Monoisotopic Mass

208.09602564 g/mol

Heavy Atom Count

15

UNII

DWZ57272FA

Wikipedia

1-methyl-3-propylxanthine

Dates

Modify: 2024-02-18

Explore Compound Types